(Z)-but-2-ene-1,4-diyl dimethanesulfonate

Description

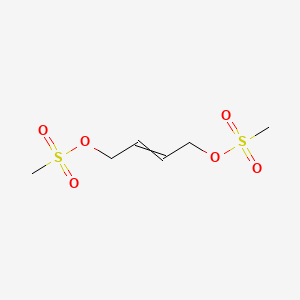

(Z)-But-2-ene-1,4-diyl dimethanesulfonate is a bifunctional organic compound characterized by a (Z)-configured double bond flanked by two methanesulfonate (mesyl) groups. It serves as a critical intermediate in stereoselective syntheses, particularly in the preparation of meso-3,4-dihydroxypyrrolidines via RuCl3-catalyzed cis-dihydroxylation . Key properties include:

- Melting Point: 55 °C (crystalline form)

- NMR Data:

- ¹H NMR (CDCl₃): δ 3.05 (s, 6H, CH₃), 4.85 (d, 4H, CH₂), 5.95 (t, 2H, CH)

- ¹³C NMR (CDCl₃): δ 38.19 (CH₃), 64.30 (CH₂), 128.27 (CH) .

Synthesis involves reacting (Z)-but-2-ene-1,4-diol with methanesulfonyl chloride under controlled conditions . Its utility in avoiding toxic OsO4 in dihydroxylation reactions makes it industrially relevant .

Properties

IUPAC Name |

4-methylsulfonyloxybut-2-enyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXCSBPIJQJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC=CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(Z)-But-2-ene-1,4-diyl Diacetate

Key Differences :

- Functional Groups : Acetate (OAc) vs. mesyl (OMs).

- Reactivity :

- Isomerization : In benzotrifluoride (BTF) solvent, diacetate undergoes E-selective isomerization with Grubbs catalysts (G1, G2, HG2), favoring E:Z ratios > 3:1 .

- Cross-Metathesis : Reacts with ethyl chrysanthemate (trisubstituted alkene) to yield products in 86% yield using Ru5/Ru11 catalysts, outperforming earlier methods .

- Physical State : Liquid (vs. crystalline dimethanesulfonate).

- Applications : Used in olefin metathesis and isomerization studies .

(Z)-But-2-ene-1,4-diyl Dimethyl Bis(carbonate)

Key Differences :

Dibromide Derivatives (e.g., K053, K054)

Key Differences :

- Functional Groups : Bromide and pyridinium moieties.

- Applications : Act as acetylcholinesterase reactivators, diverging from the dihydroxylation pathway of dimethanesulfonate .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reaction Outcomes with Catalysts

Research Findings and Industrial Relevance

- Toxicity Advantage : Dimethanesulfonate replaces OsO4 in dihydroxylation, reducing environmental and safety risks .

- Stereoselectivity : Diacetate’s E-selectivity in isomerization aids in fine chemical synthesis .

- Pharmaceutical Applications : Dibromide derivatives (e.g., K053) highlight structural versatility for acetylcholinesterase reactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.